molecular formula C18H19NO4 B2970394 2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate CAS No. 1327606-34-7

2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate

Cat. No.: B2970394
CAS No.: 1327606-34-7
M. Wt: 313.353
InChI Key: PFRZSBDFUWHYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate is a carboxamide-derived ester characterized by a phenylamino group linked to an oxoethyl backbone and a 4-ethoxyphenylacetate moiety. This structure combines features of aromatic amines and ester functionalities, which are often associated with biological activity, including anesthetic and antimicrobial properties .

Properties

IUPAC Name

(2-anilino-2-oxoethyl) 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-22-16-10-8-14(9-11-16)12-18(21)23-13-17(20)19-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRZSBDFUWHYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate is a chemical compound with a molecular formula of C16H19NO3, composed of carbon, hydrogen, nitrogen, and oxygen atoms. It features an oxo group, a phenylamino moiety, and an ethoxy-substituted phenyl group. It has gained interest in medicinal chemistry for its potential therapeutic applications.

Potential Applications

This compound has shown promising biological activities, making it a candidate for drug development. Preliminary studies suggest it may possess antimicrobial and anticancer properties.

Interaction Studies
Interaction studies are crucial for understanding the pharmacodynamics of this compound. These studies may include:

  • Analysis of binding affinities.
  • Evaluation of enzyme inhibition.
  • Assessment of receptor interactions.

Structural Similarities

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-Oxo-2-(phenylamino)acetateContains a phenylamino group and an oxo groupSimpler structure, primarily studied for analgesic effects
4-Ethoxy-N-(phenyl)-2-oxoacetamideSimilar amide structure with variations in substituentsExhibits different biological activities
2-Amino-3-(4-methoxyphenyl)-propanoic acidContains an amino group and methoxy substitutionKnown for neuroprotective properties

Mechanism of Action

The mechanism by which 2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate exerts its effects involves its interaction with molecular targets and pathways. The phenylamino group can act as a nucleophile, while the oxo group can participate in redox reactions. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-oxo-2-(phenylamino)acetate (–1)

  • Structure : Replaces the (4-ethoxyphenyl)acetate group with an ethyl ester.
  • Molecular Weight : 194.1 g/mol .
  • Key Differences: The ethyl ester reduces steric bulk compared to the 4-ethoxyphenyl group, likely enhancing solubility in non-polar solvents but reducing membrane affinity .

2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate ()

  • Structure : Substitutes the ethoxy group with methoxy at the phenylacetate position.

1,3,4-Oxadiazole Derivatives ()

  • Example: Compound 1771 (2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate).
  • Key Feature : Incorporation of a 1,3,4-oxadiazole ring enhances π-π stacking and hydrogen-bonding capacity, improving antibacterial activity against Staphylococcus aureus compared to simpler esters .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Reference
2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate (Target) ~355.3 (estimated) ~3.1 ~0.5 (aqueous) Inferred
Ethyl 2-oxo-2-(phenylamino)acetate 194.1 1.8 1.2
Compound 1771 () 461.4 4.2 0.1
2-(4-Bromophenyl)acetate derivative () 391.0 3.9 0.3

*LogP values estimated using fragment-based methods.

Key Observations :

  • The 4-ethoxyphenyl group increases lipophilicity (higher LogP) compared to ethyl or methoxy analogs, favoring membrane penetration but limiting aqueous solubility .
  • Bulky substituents (e.g., naphthofuran in Compound 1771) further reduce solubility but enhance target binding in hydrophobic pockets .

Anesthetic Activity

  • N-(2-oxo-2-(phenylamino)ethyl) carboxamides (): Compounds 4h, 4i, 4j exhibited surface anesthesia durations of 45–60 minutes (vs. 35 minutes for lidocaine) . The 4-ethoxy group in the target compound may prolong anesthetic effects by delaying metabolic clearance compared to methoxy analogs .

Antibacterial Activity

  • 1,3,4-Oxadiazole derivatives ():
    • MIC values against S. aureus ranged from 2–8 µg/mL, attributed to the oxadiazole moiety’s ability to disrupt bacterial membrane integrity .
    • The target compound’s lack of oxadiazole may reduce antibacterial efficacy but lower cytotoxicity risks .

Key Insights :

  • High-yield routes for ethyl esters (e.g., 91–92% in ) suggest efficient protocols for similar compounds .
  • The target compound’s synthesis likely follows a carboxamide coupling pathway, as seen in .

Biological Activity

2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate is a compound of considerable interest in medicinal chemistry due to its unique structure and potential therapeutic applications. With a molecular formula of C16H19NO3, it features an oxo group, a phenylamino moiety, and an ethoxy-substituted phenyl group. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis generally begins with the reaction of 4-ethoxyphenylacetic acid derivatives with phenylamine in the presence of a suitable solvent like dichloromethane.
  • Purification : Post-reaction, the product is extracted and purified through standard techniques such as recrystallization or chromatographic methods.

Biological Activity

Preliminary studies indicate that this compound exhibits several promising biological activities:

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. It has demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as antifungal effects. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

Microbial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29
Candida albicans16.69

These results highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanism of action and efficacy.

Anticancer Properties

Additionally, studies suggest that this compound may exhibit anticancer properties. In vitro assays indicate cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound's ability to inhibit tubulin polymerization at the colchicine-binding site presents a promising avenue for cancer therapy development.

The proposed mechanism of action involves interaction with specific biological targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It could modulate receptor activity related to apoptosis and cell growth regulation.

Case Studies

  • Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates, demonstrating its broad-spectrum activity.
  • Cytotoxicity Assays : Another study focused on assessing the cytotoxic effects on cancer cell lines, revealing significant dose-dependent responses that suggest potential therapeutic applications in oncology.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structure Features Biological Activity
Ethyl 2-Oxo-2-(phenylamino)acetateContains a phenylamino groupPrimarily studied for analgesic effects
4-Ethoxy-N-(phenyl)-2-oxoacetamideSimilar amide structureExhibits different biological activities
2-Amino-3-(4-methoxyphenyl)-propanoic acidContains an amino group and methoxy substitutionKnown for neuroprotective properties

Q & A

Q. What are the optimized synthetic routes for 2-oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via a multi-step approach starting with ethyl oxalyl chloride and substituted anilines. For example, coupling ethyl oxalyl chloride with 4-ethoxyaniline in anhydrous THF at room temperature yields intermediate esters. Optimization involves adjusting reaction time (5–24 hours), solvent polarity, and catalyst selection. Yields exceeding 90% are achievable by using stoichiometric control and inert atmospheres to minimize hydrolysis . Key Parameters :
StepReagentsSolventYield (%)
Intermediate esterificationEthyl oxalyl chloride, 4-ethoxyanilineTHF62–92%
Final couplingSubstituted acetates, refluxDCM85–91%

Q. How can structural characterization of this compound be performed using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ peaks at m/z 272–276 for brominated analogs ).
  • NMR : 1H^1H NMR resolves the 4-ethoxyphenyl group (δ 6.8–7.4 ppm for aromatic protons, δ 4.0–4.2 ppm for ethoxy -OCH2_2CH3_3 ).
  • Melting Point : Consistency in melting range (e.g., 67–69°C for related oxalamic esters) indicates purity .

Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?

  • Methodological Answer :
  • HPLC-UV/GC-MS : Quantify impurities (e.g., residual solvents or hydrolysis byproducts like phenylacetone) using gradient elution with C18 columns and MS detection .
  • Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via peak area reduction in HPLC .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. For example, keto-enol tautomerism in oxoacetates can shift 1H^1H NMR signals. Confirm via:
  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and quaternary carbons.
  • Deuterium Exchange : Identify labile protons (e.g., -NH in phenylamino groups) .

Q. What experimental designs are recommended for evaluating antimicrobial activity, and how should MIC assays be standardized?

  • Methodological Answer : Use broth microdilution (CLSI guidelines) with E. coli and S. aureus. Prepare compound stock in DMSO (≤1% v/v). MIC determination:
  • Positive Control : Ciprofloxacin (MIC 0.5–2 µg/mL).
  • Negative Control : Nutrient broth alone.
  • Endpoint : No turbidity after 24 hours at 37°C .
    Troubleshooting : Precipitation issues may require surfactants (e.g., Tween-80).

Q. How can synthetic byproducts or regioisomers be identified and minimized during scale-up?

  • Methodological Answer :
  • LC-MS/MS : Detect trace byproducts (e.g., ethyl 3-oxo-4-phenylbutyrate, a common impurity in phenylacetone precursors ).
  • Optimized Workup : Use fractional crystallization (e.g., hexane/ethyl acetate) to isolate the desired regioisomer.
  • Kinetic Control : Lower reaction temperature (0–5°C) to favor nucleophilic attack on the carbonyl carbon .

Q. What computational methods support the prediction of metabolic pathways or toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.1 for analogs) and CYP450 interactions.
  • Docking Studies : Target enzymes (e.g., COX-2 for anti-inflammatory potential) using AutoDock Vina with crystal structures from the PDB .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Variability may stem from assay conditions (e.g., inoculum size, solvent). Standardize protocols:
  • Replicate Testing : Perform triplicate assays with independent compound batches.
  • Check for Degradation : Pre-test compound stability in assay media via LC-MS .

Q. Why do synthetic yields vary significantly between similar routes (e.g., 62% vs. 92%)?

  • Methodological Answer : Key factors include:
  • Moisture Sensitivity : Anhydrous conditions (molecular sieves) improve yields for oxalyl chloride reactions.
  • Catalyst Efficiency : Amine bases (e.g., Et3_3N vs. DMAP) affect reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.